molecular formula C24H32BNO4 B1373242 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester CAS No. 1073371-71-7

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester

Cat. No. B1373242
M. Wt: 409.3 g/mol
InChI Key: YDCLTCJXOKINJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of this compound is C24H32BNO4 . It has a molecular weight of 409.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 381.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 184.3±23.2 °C .

Scientific Research Applications

Treatment of Periodontitis

  • Scientific Field : Nanobiotechnology
  • Application Summary : This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
  • Methods of Application : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . In terms of uptake, HA can effectively enhance cellular uptake of NPs because it specifically recognizes CD44 expressed by normal cells .
  • Results or Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Hydrolysis Studies

  • Scientific Field : Biochemistry
  • Methods of Application : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : Pinacol boronic esters, including “4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester”, are used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field : Organic Chemistry
  • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Drug Design and Drug Delivery Devices

  • Scientific Field : Pharmacology
  • Methods of Application : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it can cause acute toxicity if ingested, can cause eye and skin irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCLTCJXOKINJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674697
Record name tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester

CAS RN

1073371-71-7
Record name tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Phenyl-BOC-aminomethyl)phenyl] boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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